molecular formula Cl2H6N2Pt B1195480 cis-Diaminedichloroplatinum CAS No. 26035-31-4

cis-Diaminedichloroplatinum

Cat. No.: B1195480
CAS No.: 26035-31-4
M. Wt: 300.05 g/mol
InChI Key: LXZZYRPGZAFOLE-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-diaminedichloroplatinum involves the reaction of potassium tetrachloroplatinate with ammonia in the presence of silver sulfate. The process can be summarized as follows :

  • Dissolve potassium tetrachloroplatinate in water and add potassium iodide to form a dark brown solution.
  • Add ammonia solution dropwise to precipitate cis-diaminediiodoplatinum.
  • Filter and dry the precipitate.
  • React the cis-diaminediiodoplatinum with silver sulfate to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: cis-Diaminedichloroplatinum undergoes various chemical reactions, including substitution, hydrolysis, and binding to biological molecules .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Carboplatin
  • Oxaliplatin
  • Nedaplatin
  • Satraplatin

Properties

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations.

CAS No.

26035-31-4

Molecular Formula

Cl2H6N2Pt

Molecular Weight

300.05 g/mol

IUPAC Name

azane;dichloroplatinum

InChI

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2

InChI Key

LXZZYRPGZAFOLE-UHFFFAOYSA-L

SMILES

[NH2-].[NH2-].Cl[Pt+2]Cl

Canonical SMILES

N.N.Cl[Pt]Cl

Color/Form

Deep yellow solid
Yellow crystals
White powder
Orange-yellow crystals

density

3.738 g/cu m

melting_point

270 °C (decomposes)
270°C

14913-33-8
26035-31-4
15663-27-1

physical_description

Yellow crystalline solid;  [MSDSonline]

shelf_life

SLOWLY CHANGES TO TRANS-FORM IN AQ SOLN
Intact vials of the dry product are stable for 2 yr from manufacture when stored at room temp (27 °C) & protected from light;  it should not be refrigerated. ... The manufacturer states that cisplatin is stable for 20 hr after constitution when stored at 27 °C. Constitution with bacteriostatic water for injection, containing benzyl alcohol or parabens, to a concn of 1 mg/ml results in solns that are reported to be stable for at least 72 hr at 25 °C. After initial vial entry, the aqueous cisplatin injection in amber vials is stable for 28 days if it is protected from light or for 7 days if it is exposed to fluorescent room light.
The pH of maximum stability is 3.5-5.5. Alkaline media should be avoided because of increased hydrolysis.
The stability of cisplatin in soln is dependent on the chloride ion concn present. In solns with an inadequate chloride content, one or both chloride ions in the cisplatin molecule are displaced by water, forming mono- & di-aquo species. The minimum acceptable chloride ion concn is about 0.040 mol/L, the equivalent of about 0.2% sodium chloride.

solubility

H2O 1 (mg/mL)
DMSO 10 (mg/mL)
10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL)
Dimethylformamide (pure anhydrous) 24 (mg/mL)

Origin of Product

United States

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